molecular formula C20H14FN3OS2 B2424046 (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895019-59-7

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2424046
CAS RN: 895019-59-7
M. Wt: 395.47
InChI Key: WXQPRKDGQQYVPN-SOFGYWHQSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its chemical structure and the conditions under which it’s subjected. Thermogravimetric analysis (TGA) could provide information about physical phenomena such as phase transitions, absorption, adsorption and desorption; as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .

Scientific Research Applications

  • Anticancer Potential : This compound, as part of a series of 2-anilinonicotinyl-linked acrylamide conjugates, was evaluated for cytotoxic activity against various human cancer cell lines. It showed promising cytotoxicity against the A549 human lung adenocarcinoma epithelial cell line. Molecular docking studies indicated efficient binding to the active site of tubulin, suggesting a mechanism involving disruption of tubulin polymerization (Kamal et al., 2014).

  • Anticancer Activity of Derivatives : Thiazole incorporated pyridine derivatives containing phenoxyacetamide moiety, of which this compound is a part, demonstrated significant in vitro anticancer activity against various cancer cell lines, including prostate, liver, laryngeal, and breast cancer. Molecular docking provided insights into their binding to rho-associated protein kinase 1 (ROCK-1) (Bayazeed & Alnoman, 2020).

  • Insecticidal Agents : Novel biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, akin to the structure of this compound, were synthesized for use as insecticidal agents. They demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

  • Antimicrobial Activity : Synthesized compounds including variations of this molecule were evaluated for antimicrobial activity. They demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).

  • Fluorescence and Biological Activities : The compound's derivatives were found to exhibit remarkable fluorescence properties and were evaluated for antimicrobial and antiviral activities. Specific derivatives displayed high potency against bacterial strains like Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus (Azzam et al., 2020).

  • CCR3 Antagonists : Acrylamide derivatives, structurally related to this compound, were identified as potent CCR3 inhibitors, which could be relevant in the context of inflammatory diseases (Sato et al., 2009).

  • Dyeing/Textile Finishing : Novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective dyes, based on a structure related to this compound, were synthesized. These dyes demonstrated significant antimicrobial activity and were used in dyeing nylon, acetate, and polyester fabrics (Shams et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to refer to the Safety Data Sheets (SDS) for detailed information on handling, storage, and disposal of this compound .

properties

IUPAC Name

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS2/c21-15-5-7-17-18(11-15)27-20(23-17)24(13-14-3-1-9-22-12-14)19(25)8-6-16-4-2-10-26-16/h1-12H,13H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQPRKDGQQYVPN-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

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